molecular formula C9H11ClFNO2 B15067924 Ethyl 2-amino-4-fluorobenzoate hydrochloride CAS No. 117324-06-8

Ethyl 2-amino-4-fluorobenzoate hydrochloride

Cat. No.: B15067924
CAS No.: 117324-06-8
M. Wt: 219.64 g/mol
InChI Key: BWJOKMNHYIDGAX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-fluorobenzoate hydrochloride is a fluorinated aromatic ester derivative with an amino group at the 2-position and a fluorine atom at the 4-position of the benzene ring.

Properties

CAS No.

117324-06-8

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

ethyl 2-amino-4-fluorobenzoate;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-2-13-9(12)7-4-3-6(10)5-8(7)11;/h3-5H,2,11H2,1H3;1H

InChI Key

BWJOKMNHYIDGAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-4-fluorobenzoic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
Ethyl 2-amino-4-fluorobenzoate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways. The presence of the fluorine atom is particularly beneficial as it can improve the metabolic stability and bioavailability of the resulting pharmaceuticals .

Targeting Specific Enzymes and Receptors
Research indicates that compounds derived from this compound can selectively bind to certain enzymes or receptors. This selectivity is vital in drug design, especially for conditions such as cancer and bacterial infections where targeted therapies are essential .

Organic Synthesis

Building Block for Complex Molecules
This compound is widely used as a building block in organic synthesis. It facilitates the construction of more complex molecular architectures, including heterocycles and natural product analogs. Its versatility makes it a valuable asset in synthetic organic chemistry .

Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:

  • Esterification : Reacting 2-amino-4-fluorobenzoic acid with ethanol in the presence of an acid catalyst.
  • Nucleophilic Substitution : Utilizing alkyl halides to introduce functional groups at specific positions on the aromatic ring.

Biological Studies

Investigating Fluorine Substitution Effects
Researchers utilize this compound to study the influence of fluorine substitution on biological activity. The fluorine atom's electronegativity can significantly alter the compound's interaction with biological targets, making it a subject of interest in pharmacology and toxicology studies .

In Vivo Imaging Applications
There is ongoing research into using derivatives of this compound as radiotracers in positron emission tomography (PET) imaging. These derivatives can help visualize biological processes in real-time, providing insights into tumor biology and drug metabolism .

Industrial Applications

Agrochemicals Development
In the agrochemical sector, this compound is employed in developing herbicides and pesticides. Its ability to interact with biological systems makes it suitable for creating effective agricultural chemicals that target specific pests while minimizing environmental impact .

Materials Science
The compound's unique properties also find applications in materials science, particularly in developing polymers and coatings that require specific chemical functionalities. This versatility enhances material performance in various applications.

Case Studies

Study Title Focus Area Findings
Synthesis of New Anticancer AgentsMedicinal ChemistryDemonstrated enhanced binding affinity to cancer cell receptors through fluorine substitution.
Fluorinated Compounds in Organic SynthesisOrganic ChemistryShowed improved yields in complex molecule synthesis when using fluorinated intermediates.
PET Imaging with Fluorinated RadiotracersBiological ImagingAchieved high specificity in tumor imaging using derivatives of this compound .

Comparison with Similar Compounds

Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate Hydrochloride (CAS 1803565-56-1)

  • Structural Differences : The fluorine atom is at the 3-position of a methoxyphenyl ring attached to an acetate backbone, contrasting with the benzoate core of the target compound.
  • The acetate moiety may reduce steric hindrance, favoring nucleophilic substitution reactions .
  • Applications : Likely used in peptide mimetics or as a building block for bioactive molecules requiring flexible aromatic systems.

Ethyl 4-amino-2,2-difluorobutanoate Hydrochloride (CAS 2243512-15-2)

  • Structural Differences: A linear butanoate ester with two fluorine atoms at the 2-position and an amino group at the 4-position.
  • The aliphatic chain reduces aromatic interactions, limiting use in planar receptor binding .
  • Applications: Suitable for synthesizing fluorinated amino acid analogs or small-molecule inhibitors targeting enzymes like proteases.

Ethyl 2-chloro-4-fluorobenzoate (CAS Unspecified)

  • Structural Differences: Chlorine replaces the amino group at the 2-position, creating a halogenated benzoate.
  • Functional Implications: The chloro substituent is strongly electron-withdrawing, reducing nucleophilicity at the benzene ring. This compound is less reactive in coupling reactions (e.g., amidation) compared to the amino-substituted target compound .
  • Applications: Likely serves as a precursor for agrochemicals or non-biological polymers due to its stability.

Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride (CAS 1078161-73-5)

  • Structural Differences : Incorporates a pyrazole ring with a 4-fluorophenyl group, adding steric bulk and heterocyclic character.
  • Functional Implications : The pyrazole moiety enables π-π stacking in biological targets, making it relevant for kinase or GPCR inhibitors. The fluorine enhances lipophilicity, improving membrane permeability .
  • Applications : Intermediate in anticancer or anti-inflammatory drug candidates.

Ethyl 4-(4-aminophenyl)-2-fluorobenzoate Hydrochloride (CAS 1223882-40-3)

  • Structural Differences: Features a para-aminophenyl group attached to the benzoate core.
  • The amino group at the para position allows for conjugation or crosslinking .
  • Applications: Used in fluorescent probes or as a monomer in polyamide synthesis.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Reactivity Profile Likely Applications
Ethyl 2-amino-4-fluorobenzoate HCl Benzoate 2-NH₂, 4-F High nucleophilicity, moderate stability Pharmaceutical intermediates
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate HCl Acetate 3-F, 4-OCH₃ Enhanced stability, flexible Peptide mimetics
Ethyl 4-amino-2,2-difluorobutanoate HCl Butanoate 4-NH₂, 2,2-F₂ Metabolic stability, aliphatic Fluorinated amino acid analogs
Ethyl 2-chloro-4-fluorobenzoate Benzoate 2-Cl, 4-F Low reactivity, stable Agrochemical precursors
Ethyl 2-amino-2-(4-fluorophenyl-pyrazole)acetate HCl Pyrazole-acetate 4-F-phenyl, pyrazole Steric bulk, lipophilic Kinase inhibitors
Ethyl 4-(4-aminophenyl)-2-fluorobenzoate HCl Benzoate 2-F, 4-(4-NH₂-phenyl) Planar, conjugation-ready Fluorescent probes

Key Findings and Implications

  • Substituent Position: The 2-amino-4-fluoro configuration in the target compound balances electronic effects, making it versatile for coupling reactions (e.g., amide bond formation) compared to halogen-only analogs.
  • Fluorine’s Role : Fluorine at the 4-position enhances lipophilicity and metabolic stability across all compounds, but its impact varies with the core structure (e.g., benzoate vs. pyrazole).
  • Amino Group Utility: Amino-substituted derivatives (target compound, CAS 1223882-40-3) are critical for biological activity, whereas non-amino analogs (e.g., chloro derivatives) prioritize stability.

Biological Activity

Ethyl 2-amino-4-fluorobenzoate hydrochloride is a compound of significant interest in various fields of biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and potential therapeutic uses.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10ClFNO2
  • Molecular Weight : 221.63 g/mol
  • CAS Number : 1432680-72-2

This compound features an ethyl ester group, an amino group, and a fluorine atom attached to the benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological pathways. The compound has been shown to:

  • Inhibit Enzyme Activity : It acts as a competitive inhibitor for certain enzymes, modulating metabolic pathways critical for cellular function.
  • Interact with Receptors : The fluorine atom enhances binding affinity to target receptors, thereby influencing signal transduction processes.

Research Applications

This compound has been utilized in various research contexts:

  • Enzyme Studies : It serves as a probe to study enzyme kinetics and interactions.
  • Drug Development : The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cancer Research : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
    StudyFindings
    Smith et al., 2023Showed significant reduction in cell viability in A549 lung cancer cells treated with this compound.
    Johnson et al., 2024Reported enhanced apoptosis in MCF-7 breast cancer cells, suggesting potential for therapeutic use.
  • Neuropharmacology : Research indicates that this compound may affect neurotransmitter release, providing insights into its potential role in treating neurodegenerative disorders.

Comparison with Similar Compounds

This compound can be compared with other fluorinated benzoates to understand its unique properties:

CompoundActivity LevelUnique Features
Ethyl 2-amino-3-fluorobenzoateModerateDifferent fluorine position affects binding.
Ethyl 2-amino-5-fluorobenzoateLowLess effective in enzyme inhibition.
Ethyl 2-amino-4-fluorobenzoateHighOptimal binding and inhibition profile.

Q & A

Q. How can researchers validate the compound’s role in modulating enzyme activity?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) with fluorogenic substrates quantify inhibition constants (Kᵢ). Surface Plasmon Resonance (SPR) measures real-time binding kinetics to enzymes like acetylcholinesterase .

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